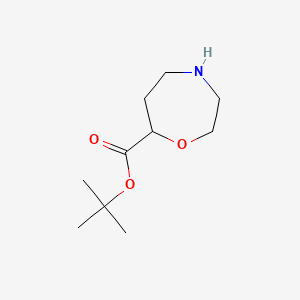
Tert-butyl 1,4-oxazepane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1,4-oxazepane-7-carboxylate is a heterocyclic compound that contains an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,4-oxazepane-7-carboxylate typically involves the reaction of tert-butyl 4-oxo-1,4-oxazepane-7-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with adjustments to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,4-oxazepane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazepane derivatives.
Reduction: Reduction reactions can convert the oxazepane ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxazepane ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazepane-4-carboxylate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl 1,4-oxazepane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1,4-oxazepane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate
- Tert-butyl 7-oxo-1,4-oxazepane-4-carboxylate
- Tert-butyl 4-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 1,4-oxazepane-7-carboxylate is unique due to its specific oxazepane ring structure and the position of the tert-butyl and carboxylate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl 1,4-oxazepane-7-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)8-4-5-11-6-7-13-8/h8,11H,4-7H2,1-3H3 |
InChI Key |
UVIKDULGXYRWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















